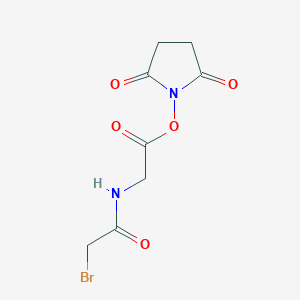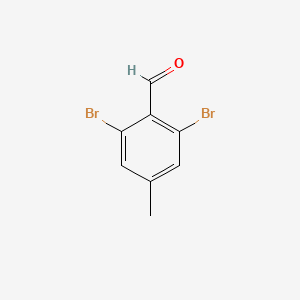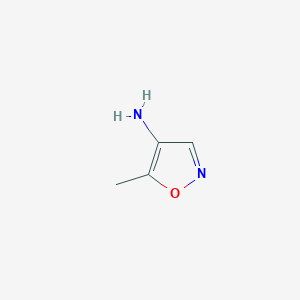
5-Methylisoxazol-4-amine
Übersicht
Beschreibung
5-Methylisoxazol-4-amine is a chemical compound with the molecular formula C4H6N2O and a molecular weight of 98.1 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is usually in a solid or semi-solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6N2O/c1-3-4(5)2-6-7-3/h2H,5H2,1H3 . This indicates that the compound has a five-membered heterocyclic ring structure with a nitrogen atom and an oxygen atom in the ring .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products . In most cases, this compound reacts as a 1,3-binucleophile, involving the exocyclic amino group and position C-4 in the isoxazole moiety as reaction centers .
Physical and Chemical Properties Analysis
This compound is a solid or semi-solid compound . It should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Environmental Chemistry and Microbial Degradation
In the realm of environmental chemistry, 5-Methylisoxazol-4-amine is involved in the microbial-mediated abiotic formation of sulfamethoxazole transformation products under denitrifying conditions. This research highlights the dynamic interactions between pharmaceuticals and environmental processes, including the retransformation potential of transformation products, which is crucial for understanding the environmental behavior of pharmaceuticals (Nödler et al., 2012).
Antimicrobial and Antifungal Applications
Research into the antimicrobial and antifungal properties of isoxazole derivatives, including those related to this compound, has led to the development of compounds with activity against various pathogens. For instance, a study on the synthesis and antimicrobial activity of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one azo dyes revealed effectiveness against gram-positive bacteria, highlighting the potential of such derivatives in addressing antibiotic resistance (Banpurkar et al., 2018).
Anticancer Research
Isoxazole derivatives, including those based on this compound, have been synthesized and evaluated for anticancer properties. These studies demonstrate the compound's potential in inhibiting tumor growth and angiogenesis, offering a promising avenue for the development of new anticancer therapies. For instance, novel isoxazole/pyrazole derivatives have shown significant cytotoxic potency against carcinoma cell lines, underscoring the therapeutic potential of these compounds in oncology (Abu Bakr et al., 2016).
Wirkmechanismus
Target of Action
Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes caused by 5-Methylisoxazol-4-amine would depend on its specific targets.
Biochemical Pathways
Isoxazole derivatives are known to affect various biochemical pathways, leading to downstream effects . The specific pathways and downstream effects influenced by this compound would depend on its specific targets and mode of action.
Result of Action
Isoxazole derivatives are known to have a broad spectrum of pharmacological properties, including analgesic, anti-inflammatory, antibacterial, anti-hiv, and anticancer activity . The specific effects of this compound would depend on its specific targets, mode of action, and biochemical pathways affected.
Safety and Hazards
The safety information for 5-Methylisoxazol-4-amine indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include wearing protective gloves and avoiding breathing dust/fume/gas/mist/vapors/spray .
Biochemische Analyse
Biochemical Properties
5-Methylisoxazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxylamine hydrochloride during synthesis processes . The nature of these interactions often involves the formation of covalent bonds or hydrogen bonding, which can influence the compound’s reactivity and stability in biochemical environments.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, isoxazole derivatives, including this compound, have been reported to regulate immune functions by modulating the activity of immune cells . This regulation can lead to changes in cytokine production, cell proliferation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with nitrile oxide in cycloaddition reactions highlights its ability to participate in pericyclic reactions . These interactions can result in changes in gene expression and protein function, ultimately affecting cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert gas conditions at low temperatures
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as immune modulation or anti-inflammatory properties . At higher doses, it could potentially lead to toxic or adverse effects, including disruptions in cellular metabolism and organ function. Understanding the dosage thresholds is essential for its safe application in therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, during the biodegradation of sulfamethoxazole, 3-Amino-5-methylisoxazole is formed as a major intermediate . These metabolic processes can influence the compound’s bioavailability and efficacy in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, its distribution may be influenced by its affinity for certain cellular membranes or organelles .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization can impact its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Eigenschaften
IUPAC Name |
5-methyl-1,2-oxazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-4(5)2-6-7-3/h2H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMHRTDVNDXDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515825 | |
| Record name | 5-Methyl-1,2-oxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87988-94-1 | |
| Record name | 5-Methyl-1,2-oxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B1601107.png)
![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)

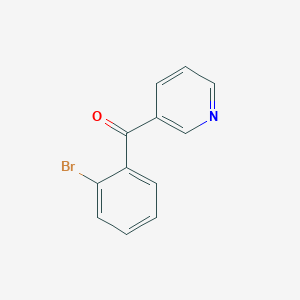
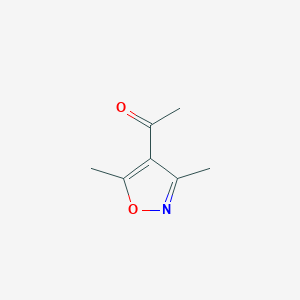
![ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1601115.png)


